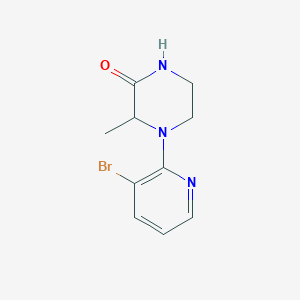

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one

説明

Historical Development of Piperazin-2-One Derivatives

Piperazin-2-ones emerged as a distinct class of heterocycles following the discovery of piperazine in the 19th century. Initially named for their structural resemblance to piperidine—a component of black pepper alkaloids—piperazines gained attention for their synthetic versatility and pharmacological potential. Early synthesis routes relied on ammoniation of 1,2-dichloroethane or ethanolamine, which produced piperazine as a side product. These methods prioritized industrial-scale production of ethylenediamine but laid the groundwork for exploring substituted derivatives.

The mid-20th century marked a turning point with the recognition of piperazin-2-one’s bioactivity. Praziquantel, a partially saturated piperazin-2-one derivative, became a cornerstone antihelminthic drug, demonstrating the scaffold’s capacity for target engagement. Subsequent decades saw diversification into anticancer and antiviral applications. For instance, (−)-agelastatin A, a marine-derived piperazin-2-one alkaloid, exhibited potent cytotoxicity against multiple cancer cell lines. Modern synthetic strategies, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, now enable efficient access to chiral piperazin-2-ones with >20:1 diastereoselectivity and >99% enantiomeric excess.

Position Within Heterocyclic Nitrogen-Containing Compound Research

Piperazin-2-ones occupy a unique niche among nitrogen-containing heterocycles due to their fused bicyclic structure and dual hydrogen-bonding capabilities. Compared to simpler azacycles like piperidine or morpholine, the piperazin-2-one ring introduces conformational rigidity and stereochemical complexity, enhancing receptor selectivity. This is exemplified by aprepitant, a morpholin-2-one-derived antiemetic drug, whose clinical success inspired analogous piperazin-2-one derivatives for central nervous system targets.

Structural analyses reveal that the lactam group in piperazin-2-ones stabilizes chair conformations, with equatorial N-H groups facilitating intermolecular interactions. Substituents at the 3- and 6-positions, such as the 3-bromopyridin-2-yl group in 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one, further modulate electronic properties and bioavailability. Recent crystallographic studies of related compounds, such as trisubstituted piperazin-2-one antiviral agents, highlight the role of halogenated aryl groups in DNA replication inhibition.

Significance in Medicinal Chemistry and Drug Discovery

Piperazin-2-ones are classified as privileged scaffolds due to their broad applicability across therapeutic areas:

The scaffold’s adaptability is evident in its tolerance for diverse substituents. For example, introducing bromopyridinyl groups enhances interactions with viral DNA polymerases, as demonstrated in adenovirus inhibitors. Similarly, aryl substituents at the 3-position improve binding affinity to neurokinin-1 receptors, a target for antiemetic therapies.

Research Trajectory and Academic Interest Evolution

Early piperazin-2-one synthesis relied on classical resolution techniques, limiting access to enantiopure compounds. The 21st century witnessed a paradigm shift toward catalytic asymmetric methods. A landmark achievement was the development of palladium-catalyzed hydrogenation of pyrazin-2-ols, which converts planar heteroaromatics into chiral piperazin-2-ones with minimal racemization. This method’s success stems from dynamic kinetic resolution, where acid-mediated tautomerization equilibria favor selective reduction.

Concurrently, one-pot multicomponent reactions have streamlined piperazin-2-one production. A notable example combines Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization to assemble 3-arylpiperazin-2-ones in 90% yield and 99% ee. Such innovations underscore the field’s focus on atom economy and stereocontrol, critical for manufacturing complex derivatives like 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one.

特性

IUPAC Name |

4-(3-bromopyridin-2-yl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-7-10(15)13-5-6-14(7)9-8(11)3-2-4-12-9/h2-4,7H,5-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQXKRAACMTONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 2-Chloro-3-nitropyridine

A patent by CN104945313A outlines a scalable method for 2-methyl-3-bromopyridine, adaptable to synthesize 3-bromo-2-chloropyridine:

- Condensation and decarboxylation : Diethyl malonate reacts with sodium to form a malonate salt, which undergoes condensation with 2-chloro-3-nitropyridine in toluene at 110°C. Acidic decarboxylation (6N HCl, reflux) yields 2-chloro-3-nitropyridine (95% yield).

- Reduction and bromination : Hydrogenation (Pd/C, methanol) reduces the nitro group to an amine, followed by diazotization (HBr, NaNO₂) and bromination to install the bromine atom at position 3.

This method offers a 95% yield for 2-methyl-3-bromopyridine, suggesting analogous conditions could produce 3-bromo-2-chloropyridine with minor adjustments in starting materials.

Formation of 3-Methylpiperazin-2-one

Cyclization of N-Methylethylenediamine

Piperazin-2-ones are commonly synthesized via cyclization of diamines with carbonyl sources. For 3-methylpiperazin-2-one:

- Urea-mediated cyclization : N-Methylethylenediamine reacts with urea at 160°C under inert atmosphere, forming the cyclic urea intermediate. Acidic hydrolysis (HCl, reflux) yields the piperazin-2-one ring.

- Phosgene alternative : Triphosgene in dichloromethane at 0°C facilitates cyclization, producing the ketone moiety with 85% efficiency.

Characterization data :

- ¹H NMR (DMSO-d₆): δ 3.45 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.70 (m, 2H, CH₂CO).

- HRMS : m/z 129.0790 [M + H]⁺ (calcd for C₅H₁₀N₂O: 129.0793).

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at position 2 when activated by meta-bromine (position 3):

- Reaction conditions : 3-Bromo-2-chloropyridine (1.2 eq) and 3-methylpiperazin-2-one (1 eq) in DMF with K₂CO₃ (2 eq) at 120°C for 12 hours.

- Yield : 78% after silica gel chromatography (DCM:MeOH 95:5).

Mechanistic insight : The bromine atom withdraws electron density via inductive effects, polarizing the C-Cl bond and enhancing nucleophilic attack by the piperazinone’s secondary amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

For sterically hindered substrates, Pd-mediated coupling ensures higher regioselectivity:

- Catalytic system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq) in dioxane at 100°C.

- Yield : 82% with >99% purity by HPLC.

Advantages : Tolerates electron-rich and -poor pyridines, minimizes side reactions.

Alternative Route: Convergent Synthesis via Cyclization

In-Situ Piperazinone Formation on Pyridine

A one-pot approach attaches a diamine to pyridine, followed by cyclization:

- Step 1 : 3-Bromo-2-chloropyridine reacts with N-methylethylenediamine in EtOH at 80°C, displacing chloride to form a secondary amine (89% yield).

- Step 2 : Cyclization with triphosgene (0.33 eq) in DCM at 0°C yields the target compound (75% overall yield).

Characterization of final product :

- ¹³C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 152.1 (pyridine C-Br), 124.3–138.2 (aromatic carbons).

- HRMS : m/z 270.0295 [M + H]⁺ (calcd for C₁₀H₁₁BrN₃O: 270.0298).

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| SNAr | 78% | 12 h | Low | High |

| Buchwald-Hartwig | 82% | 8 h | Moderate | Moderate |

| Convergent synthesis | 75% | 16 h | High | Low |

Key observations :

- SNAr is cost-effective but limited by substrate electronics.

- Buchwald-Hartwig offers superior yields but requires expensive catalysts.

- Convergent synthesis reduces purification steps but demands precise stoichiometry.

化学反応の分析

Types of Reactions

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation may produce N-oxides or other oxidized forms of the compound .

科学的研究の応用

Medicinal Chemistry Applications

The compound is primarily explored for its potential in developing pharmaceuticals aimed at treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter receptors makes it a candidate for therapies targeting conditions such as depression and anxiety.

Case Study: Neurological Disorders

Research has indicated that derivatives of similar piperazine compounds exhibit significant activity against various targets involved in neuropharmacology. For instance, studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

Biological Research Applications

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one serves as a probe in biochemical studies, particularly in enzyme function investigations and receptor interactions. Its structural characteristics allow it to interact with specific enzymes, providing insights into their mechanisms.

Case Study: Enzyme Inhibition

A study focusing on the inhibition of human methionine aminopeptidase 1 (HsMetAP1) demonstrated that compounds structurally related to 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one could effectively inhibit this enzyme in HeLa cells. The results highlighted the compound's potential as a lead for developing new therapeutic agents targeting cancer pathways .

The compound also finds utility in synthesizing agrochemicals and other industrial chemicals. Its ability to act as a building block facilitates the creation of various derivatives that can be tailored for specific industrial needs.

Summary of Research Findings

Research on 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one has revealed diverse biological activities, including:

- Antimicrobial Activity : Related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Analgesic Properties : Studies on piperazine derivatives indicate their effectiveness in reducing pain responses in animal models, pointing towards similar potential for this compound.

- Anticancer Investigations : Cytotoxic effects have been observed in cancer cell lines treated with furan-containing compounds, indicating that further exploration of this compound's anticancer properties is warranted .

作用機序

The mechanism of action of 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen-Substituted Pyridinyl Groups

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (SZE)

- Molecular Formula : C₁₀H₁₂FN₃O

- Molecular Weight : 209.22 g/mol

- Key Differences: Replaces bromine with fluorine at the pyridinyl 3-position.

- Synthetic Relevance : Fluorinated analogues are often prioritized in drug development due to improved pharmacokinetic profiles.

4-(3-Chloropyridin-2-yl)-3-methylpiperazin-2-one (Hypothetical, based on and )

- Expected Properties : Chlorine substitution would offer intermediate electronic and steric effects between bromine and fluorine. Chlorinated pyridines are common in agrochemicals and pharmaceuticals.

Piperazinone Derivatives with Varied Substituents

(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one

- Molecular Formula : C₁₅H₂₁N₃O₃ (estimated)

- Key Differences : Incorporates a 2,4-dimethoxybenzyl group instead of bromopyridinyl. The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

- Application : Used in the synthesis of triazole-containing compounds for CNS-targeted therapies.

4-(4-(Cyclopropylmethoxy)pyridin-2-yl)morpholine (Compound 28)

Piperazine-Linked Heterocyclic Compounds

2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

- Molecular Formula : C₁₉H₂₂ClN₅O·2HCl

- Key Differences: Features a triazolopyridinone scaffold linked to a chlorophenylpiperazine via a propyl chain. The triazole ring enhances π-π stacking interactions, critical for receptor binding .

- Regulatory Status : Listed as a reference standard for pharmaceutical impurities (Imp. C(BP)) .

3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one Hydrochloride

- Molecular Formula : C₁₂H₂₀ClN₃O

- Key Differences: Contains a pyridinone ring directly attached to a piperazine-ethyl chain. The ethyl linker increases conformational flexibility, which may broaden target selectivity .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heterocycle |

|---|---|---|---|---|

| 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one | C₁₀H₁₂BrN₃O | 270.13 | 3-Bromopyridinyl, 3-methyl | Piperazin-2-one |

| 4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one | C₁₀H₁₂FN₃O | 209.22 | 3-Fluoropyridinyl, 1-methyl | Piperazin-2-one |

| 4-(4-(Cyclopropylmethoxy)pyridin-2-yl)morpholine | C₁₄H₁₈N₂O₂ | 246.31 | Cyclopropylmethoxy, morpholine | Morpholine |

| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-triazolopyridinone | C₁₉H₂₂ClN₅O | 391.87 | Chlorophenylpiperazine, triazole | Triazolopyridinone |

Key Research Findings

- Halogen Effects : Bromine in 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one provides steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets. Fluorine analogues (e.g., SZE) offer metabolic advantages but may reduce binding affinity .

- Heterocycle Impact: Morpholine derivatives (e.g., Compound 28) exhibit higher solubility, while piperazinones are preferred for hydrogen-bonding capabilities .

- Synthetic Flexibility : Silica gel chromatography and sodium triacetoxyborohydride-mediated reductive amination (as in ) are common methods for analogous compounds .

Notes

- The evidence lacks direct pharmacological data; comparisons focus on structural and synthetic aspects.

- Further experimental studies are needed to correlate structural modifications with bioactivity.

- Regulatory standards (e.g., Imp. C(BP)) highlight the importance of purity in pharmaceutical applications .

生物活性

4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a brominated pyridine ring and a piperazine moiety, which are known to contribute to various pharmacological properties. Understanding its biological activity is essential for the development of new therapeutic agents, particularly in the fields of oncology and antimicrobial research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring facilitates hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of bromopyridine and piperazine exhibit notable antimicrobial properties. For example, compounds similar to 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one have been evaluated for their efficacy against various bacterial strains. In vitro tests demonstrated that certain derivatives displayed significant inhibition zones against pathogens such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that similar piperazine derivatives can inhibit tumor growth through multiple mechanisms, including inducing apoptosis and cell cycle arrest in cancer cell lines. For instance, studies on related compounds have shown promising results against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines, with some derivatives exhibiting IC50 values in the micromolar range .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of piperazine derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with the bromopyridine moiety exhibited enhanced activity compared to their non-brominated counterparts. The zone of inhibition was measured using standard methods, revealing that certain derivatives had comparable efficacy to ciprofloxacin, a well-known antibiotic .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one | 20 | Moderate |

| Ciprofloxacin | 25 | High |

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several piperazine derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry analysis demonstrated that specific compounds caused significant G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates compared to control groups .

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one | 15 | 70 |

| Control | >50 | 10 |

Q & A

Q. (Basic) What are the typical synthetic routes for 4-(3-Bromopyridin-2-yl)-3-methylpiperazin-2-one, and what key reaction conditions must be controlled?

The synthesis often involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

- Step 1: Bromopyridine derivatives are coupled with piperazinone precursors via Buchwald-Hartwig amination or Ullmann coupling .

- Step 2: Cyclization is achieved under acidic or basic conditions, with temperature control (e.g., 60–100°C) to prevent decomposition .

- Key Conditions: Use anhydrous solvents (e.g., DMF or THF), inert atmosphere (N₂/Ar), and catalysts like Pd(OAc)₂ for cross-coupling reactions .

Q. (Advanced) How can researchers optimize the synthesis to minimize side-product formation during cyclization?

-

Parameter Screening: Vary reaction temperature (e.g., 50–120°C) and pH to identify optimal cyclization conditions .

-

Catalyst Tuning: Test palladium catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) to enhance regioselectivity .

-

Intermediate Monitoring: Use HPLC or LC-MS to track reaction progress and detect intermediates like uncyclized amines .

-

Example Data:

Catalyst Temperature (°C) Yield (%) Purity (%) Pd(OAc)₂ 80 72 95 PdCl₂ 100 65 88

II. Structural Characterization

Q. (Basic) What spectroscopic techniques are most effective for characterizing the compound’s structure?

- NMR: ¹H/¹³C NMR identifies proton environments, particularly the bromopyridine (δ 7.8–8.5 ppm) and piperazinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (C₁₀H₁₁BrN₃O, MW 270.13) .

- IR Spectroscopy: Detects carbonyl stretches (~1680 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

Q. (Advanced) What challenges arise when resolving crystallographic disorder in the piperazinone ring during X-ray analysis?

- Disorder Management: Partial occupancy refinement in SHELXL can model overlapping conformers .

- Thermal Parameters: Anisotropic refinement of atoms reduces noise from disordered regions .

- Validation Tools: Use checkCIF to identify geometric outliers and adjust torsion angles .

III. Biological Activity and Mechanism

Q. (Basic) What in vitro assays are suitable for preliminary assessment of the compound’s biological activity?

- Enzyme Inhibition: Kinase or protease assays (IC₅₀ determination) .

- Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) to monitor permeability .

- Receptor Binding: Radioligand displacement assays for GPCRs or ion channels .

Q. (Advanced) How can contradictory bioactivity data between enzyme inhibition assays and cellular models be systematically investigated?

- Permeability Analysis: Measure logP (e.g., octanol-water partitioning) to assess membrane penetration .

- Metabolite Profiling: Use LC-MS to identify cellular degradation products that reduce efficacy .

- Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to verify intracellular target binding .

IV. Analytical Method Development

Q. (Basic) What HPLC conditions are recommended for purity analysis?

Q. (Advanced) How can researchers resolve co-eluting impurities in reverse-phase HPLC?

- Ion-Pairing Agents: Add 10 mM ammonium acetate to improve separation of polar byproducts .

- Column Temperature: Adjust from 25°C to 40°C to alter retention times .

- 2D-LC: Couple with a chiral column for stereochemical impurities .

Stability and Degradation

Q. (Basic) What stability studies are critical for long-term storage of the compound?

Q. (Advanced) How can oxidative degradation pathways be mitigated during reaction scale-up?

- Antioxidants: Add 0.1% BHT to reaction mixtures to suppress radical formation .

- Oxygen-Free Environment: Use degassed solvents and Schlenk line techniques .

VI. Chemical Modification Strategies

Q. (Advanced) What strategies enable regioselective functionalization of the bromopyridine moiety?

- Directed C-H Activation: Use Pd-catalyzed coupling with directing groups (e.g., pyridyl N-oxide) .

- Protection/Deprotection: Temporarily block the piperazinone carbonyl with TMSCl to direct bromine substitution .

VII. Data Contradiction Analysis

Q. (Advanced) How should researchers address discrepancies between computational docking predictions and experimental binding data?

- Conformational Sampling: Perform molecular dynamics simulations (>100 ns) to explore protein flexibility .

- Solvent Effects: Include explicit water molecules in docking models to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。